molecular formula C11H14N2O3 B8347876 2-(But-3-enylamino)-6-methoxyisonicotinic acid

2-(But-3-enylamino)-6-methoxyisonicotinic acid

Cat. No.: B8347876
M. Wt: 222.24 g/mol
InChI Key: OLXYTZZPDFQEHK-UHFFFAOYSA-N
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Description

2-(But-3-enylamino)-6-methoxyisonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of a butenylamino group and a methoxy group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-enylamino)-6-methoxyisonicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Butenylamino Group: The butenylamino group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a butenyl halide.

    Methoxylation: The methoxy group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.

    Coupling with Isonicotinic Acid: The final step involves coupling the butenylamino and methoxy-substituted intermediates with isonicotinic acid under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-enylamino)-6-methoxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butenylamino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(But-3-enylamino)-6-methoxyisonicotinic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(But-3-enylamino)-6-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: A parent compound with similar structural features but lacking the butenylamino and methoxy groups.

    Nicotinic Acid: Similar in structure but with different functional groups attached to the core structure.

Uniqueness

2-(But-3-enylamino)-6-methoxyisonicotinic acid is unique due to the presence of both butenylamino and methoxy groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-(but-3-enylamino)-6-methoxypyridine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-3-4-5-12-9-6-8(11(14)15)7-10(13-9)16-2/h3,6-7H,1,4-5H2,2H3,(H,12,13)(H,14,15)

InChI Key

OLXYTZZPDFQEHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)NCCC=C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.0 g (5.3 mmol) 2-chloro-6-methoxy-isonicotinic acid, 4.4 g (53 mmol, 86% pure by NMR) but-3-enylamine and 85 mg (0.53 mmol) CuSO4 in 10 ml H2O is stirred in a pressurized reaction vessel for 36 h at 140° C. The reaction mixture is diluted with an 0.5 M aqueous citric acid and extracted two times with EtOAc. The combined extracts are washed with citric acid solution, water and brine, dried over Na2SO4, filtered and the solvent is evaporated. Chromatography on silica gel yields the title compound as an off-white powder.
Quantity
1 g
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reactant
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4.4 g
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reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two

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